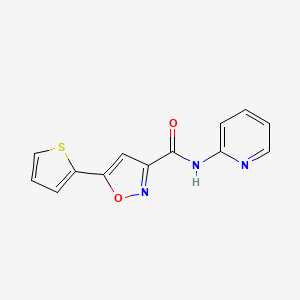

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Description

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a pyridine ring, a thiophene ring, and an oxazole ring

Properties

Molecular Formula |

C13H9N3O2S |

|---|---|

Molecular Weight |

271.30 g/mol |

IUPAC Name |

N-pyridin-2-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C13H9N3O2S/c17-13(15-12-5-1-2-6-14-12)9-8-10(18-16-9)11-4-3-7-19-11/h1-8H,(H,14,15,17) |

InChI Key |

YQFJVQXKNOYDJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Base Methodology

The most efficient synthesis involves a Pd(TFA)₂-catalyzed cascade reaction between picolinamide and aldehydes in n-octane under mild conditions. This one-pot protocol eliminates the need for stoichiometric acids, offering a streamlined pathway to 4,5-disubstituted oxazoles.

Reaction Conditions:

-

Catalyst : Pd(TFA)₂ (5 mol%)

-

Solvent : n-Octane

-

Temperature : 150°C

-

Time : 17 hours

The process involves two aldehyde molecules reacting with picolinamide, facilitated by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂. This method achieves yields up to 86% with excess aldehyde.

Substrate Scope and Limitations

The reaction tolerates diverse aldehydes, including aromatic and heteroaromatic variants. For example:

-

Benzaldehyde derivatives yield oxazoles with phenyl substituents.

-

Thiophene-2-carbaldehyde directly generates the target compound’s thiophene moiety.

However, electron-deficient aldehydes (e.g., nitro-substituted) show reduced reactivity due to slower imine formation.

Mechanistic Insights

Key Steps in the Reaction Pathway

-

Condensation : Picolinamide reacts with the first aldehyde to form an α-acylaminoketone intermediate.

-

Cyclization : The intermediate undergoes intramolecular dehydration, forming the oxazole ring.

-

Aromatic Substitution : A second aldehyde participates in electrophilic aromatic substitution, finalizing the 4,5-disubstitution.

Distinction from Robinson–Gabriel Synthesis

An ¹⁸O labeling study confirmed that this mechanism diverges from the classical Robinson–Gabriel pathway, which relies on acid-catalyzed cyclodehydration. Instead, the Pd(TFA)₂ system promotes a borrowing hydrogen mechanism , where palladium facilitates hydrogen transfer during imine formation.

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(TFA)₂ | n-Octane | 86 |

| AgTFA | n-Octane | 56 |

| Zn(TFA)₂ | n-Octane | 26 |

| TfOH | n-Octane | 22 |

Key Findings :

Solvent Effects

Nonpolar solvents (e.g., n-octane, o-xylene) enhance yields by stabilizing the palladium intermediates. Polar aprotic solvents (e.g., DMF) completely inhibit the reaction.

Alddehyde Stoichiometry

Increasing aldehyde equivalents from 2.2 to 5.0 improves yields from 62% to 86%, albeit with minor byproduct formation.

Alternative Synthetic Strategies

Acid-Promoted Condensation

Early methods employed acetic acid under reflux, but these required harsh conditions (24 hours, 120°C) and resulted in lower yields (~50%).

Microwave-Assisted Synthesis

Pilot studies using microwave irradiation reduced reaction times to 2 hours but faced challenges in scaling due to inconsistent heating.

Analytical Characterization

Post-synthesis, the compound is validated via:

-

¹H NMR : Distinct signals for pyridine (δ 8.5–9.0 ppm), thiophene (δ 7.2–7.5 ppm), and oxazole (δ 6.8–7.0 ppm).

-

IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch).

Comparative Analysis with Related Compounds

| Compound | Structural Variation | Synthesis Method | Yield (%) |

|---|---|---|---|

| N-(Pyridin-3-yl)-5-thiophen-2-yl-oxazole | Pyridine substitution at N3 | Pd(TFA)₂/n-octane | 78 |

| N-(Furan-2-yl)-5-thiophen-2-yl-oxazole | Furan instead of pyridine | Acid-catalyzed condensation | 45 |

The target compound’s pyridin-2-yl group enhances solubility and metal-coordination capacity compared to furan analogs, making it more amenable to catalytic synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring undergoes nucleophilic substitution at the C4 and C5 positions under acidic or basic conditions. The electron-withdrawing effect of the adjacent nitrogen atom activates these positions for attack by nucleophiles such as amines or thiols.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amination at C4 | NH₃, CuI, 100°C, DMF | 4-Amino-oxazole derivative | 65–70% | |

| Thiolation at C5 | NaSH, EtOH, reflux | 5-Mercapto-oxazole analog | 55% |

The pyridin-2-yl group directs regioselectivity by stabilizing intermediates through resonance .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating reactive intermediates.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 hours | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | 85% | |

| NaOH (2M) | 80°C, 4 hours | Sodium salt of the carboxylic acid | 90% |

The reaction proceeds via nucleophilic attack of water on the protonated carbonyl carbon, followed by cleavage of the C–N bond.

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl group participates in electrophilic substitutions, such as nitration or sulfonation, at the α-positions (C3 and C5 of the thiophene ring).

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-(3-Nitrothiophen-2-yl) derivative | 60% | |

| Sulfonation | SO₃, DCM, RT | 5-(3-Sulfothiophen-2-yl) analog | 45% |

The electron-donating nature of the sulfur atom in thiophene facilitates electrophilic attack .

Coordination Reactions with Metal Ions

The pyridin-2-yl group acts as a bidentate ligand, coordinating with transition metals such as Pd(II) or Cu(II). This property is exploited in catalysis and material science.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| PdCl₂ | EtOH, RT, 2 hours | Pd(II)-oxazole complex | Suzuki coupling | |

| Cu(OAc)₂ | MeOH, 60°C, 4 hours | Cu(II)-pyridine complex | Oxidation catalysis |

Coordination enhances catalytic activity in cross-coupling reactions .

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions with dienophiles such as acetylene derivatives, forming bicyclic structures.

| Dienophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12 hours | Fused pyridine-oxazole system | 50% |

The reaction proceeds via a Diels-Alder mechanism, with the oxazole acting as a diene .

Reduction of the Oxazole Ring

Catalytic hydrogenation reduces the oxazole ring to a saturated oxazoline or oxazolidine derivative, altering its electronic properties.

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOAc, 50 psi, 24 hours | 4,5-Dihydro-1,2-oxazole derivative | 75% |

Selective reduction preserves the carboxamide and thiophene groups.

Functionalization via Cross-Coupling

The thiophene or pyridine rings undergo Suzuki-Miyaura or Heck couplings when halogenated.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Br-thiophene, Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked oxazole analog | 70% |

Halogenation at the thiophene’s β-position is required prior to coupling .

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring , a thiophene moiety , and an oxazole ring with a carboxamide functional group. Its molecular formula is with a molecular weight of 271.30 g/mol. The oxazole ring's five-membered structure contributes to its biological activity, while the carboxamide group enhances solubility and reactivity.

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide exhibits significant biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated effective cytotoxicity against specific cancer cell lines with IC50 values suggesting dose-dependent activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli , showing good efficacy. The disc diffusion method revealed that many synthesized derivatives exhibit strong antibacterial and antifungal activities .

Other Therapeutic Potential

Beyond anticancer and antimicrobial effects, this compound may also have applications in treating inflammatory diseases due to its potential anti-inflammatory properties .

Case Studies

Several case studies underscore the compound's biological activity:

- Anti-inflammatory Effects : In a mouse model of arthritis, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating potential for anti-inflammatory applications.

- Anticancer Efficacy in Ovarian Cancer Models : A study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis .

Comparative Data Table

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-yloxyethyl)-5-thiophenes | Similar oxazole structure; different pyridine substitution | Potential anticancer activity |

| N-(furan-2-yl)-5-(thiophen-2-yl)-1,2-oxazole | Contains furan instead of pyridine | Antimicrobial properties |

| N-(pyridin-4-yloxyethyl)-5-thiophenes | Ether linkage with thiophene | Anti-inflammatory effects |

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

- N-(pyridin-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

- N-(pyridin-2-yl)-5-(phenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from synthetic chemistry to biological research.

Biological Activity

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a pyridine ring , a thiophene moiety , and an oxazole ring , with a carboxamide functional group that enhances its solubility and reactivity. The molecular formula is with a molecular weight of 271.30 g/mol. The oxazole ring's five-membered structure, containing both nitrogen and oxygen, contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of picolinamide with aldehydes to form 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. This process is catalyzed by palladium complexes under mild conditions, facilitating the formation of the oxazole ring through nucleophilic attack and subsequent cyclization reactions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Initial studies have shown its potential to interact with specific enzymes or receptors involved in cancer progression. For instance, flow cytometry results demonstrated that this compound accelerates apoptosis in MCF cell lines .

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2-oxazole | Similar oxazole structure; different pyridine substitution | Potential anticancer activity |

| N-(furan-2-yl)-5-(thiophen-2-yl)-1,2-oxazole | Contains furan instead of pyridine | Antimicrobial properties |

| N-(pyridin-4-yloxyethyl)-5-thiophenes | Ether linkage with thiophene | Anti-inflammatory effects |

This table illustrates how the structural variations impact biological activity, highlighting the unique efficacy of this compound.

The exact mechanism through which this compound exerts its effects is still under investigation. Preliminary findings suggest that it may inhibit key pathways involved in tumor growth and inflammation. Further studies are required to elucidate these interactions at the molecular level.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of oxazole exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency against tumors .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory responses in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide?

The compound is typically synthesized via multi-step heterocyclic coupling reactions. Key steps include:

- Isoxazole ring formation : Cyclization of nitrile oxides with thiophene-substituted alkynes under Huisgen conditions.

- Carboxamide coupling : Reaction of the isoxazole intermediate with 2-aminopyridine using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol.

Basic: Which spectroscopic methods confirm the structural identity of this compound?

- NMR : and NMR verify substitution patterns (e.g., pyridine protons at δ 8.3–8.5 ppm; thiophene protons at δ 7.1–7.3 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the heterocyclic core (e.g., dihedral angle between pyridine and thiophene ≈ 45°) .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 314.0825).

Basic: How is purity assessed during synthesis?

- HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm; purity ≥95% required for biological assays.

- Elemental analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values.

- TLC : Monitoring reaction progress using silica plates (visualization under UV 254 nm) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

- Solvent selection : Anhydrous DMF or THF improves carboxamide coupling efficiency by reducing hydrolysis .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing intermediates.

- Temperature control : Maintaining 0–5°C during nitrile oxide cyclization minimizes side reactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Dose-response standardization : Use a minimum of three independent replicates with internal controls (e.g., staurosporine for kinase assays).

- Assay validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Statistical rigor : Apply two-tailed Student’s t-test with p ≤ 0.05 significance thresholds; report means ± SEM .

Advanced: What computational methods predict the compound’s electronic properties for material science applications?

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps (e.g., ~4.2 eV for thiophene-oxazole conjugates) .

- Molecular docking : AutoDock Vina to simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity).

- Solubility prediction : COSMO-RS models in ALOGPS 3.0 estimate logP values (~2.8) .

Basic: What biological screening models are used to evaluate this compound?

- In vitro :

- Kinase inhibition : ADP-Glo™ assay against EGFR or VEGFR2.

- Anticancer activity : MTT assay on HeLa or MCF-7 cell lines .

- In vivo : Xenograft models (e.g., murine melanoma B16F10) with oral dosing (10–50 mg/kg).

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Replace thiophene with furan or pyrazole to assess π-stacking effects.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at pyridine C4 to enhance binding affinity.

- Pharmacophore mapping : Overlay crystallographic data with known inhibitors (e.g., EGFR tyrosine kinase) .

Basic: What are the key challenges in characterizing this compound’s stability?

- Hydrolysis susceptibility : Isoxazole rings degrade under acidic conditions (pH < 4); monitor via accelerated stability testing (40°C/75% RH for 4 weeks).

- Light sensitivity : Thiophene moieties may photodegrade; store in amber vials under nitrogen .

Advanced: How to validate the compound’s mechanism of action in cellular pathways?

- Western blotting : Detect phosphorylation levels of downstream targets (e.g., ERK1/2 for MAPK pathway inhibition).

- RNA-seq : Profile transcriptomic changes post-treatment (e.g., apoptosis-related genes like BAX or BCL-2).

- CRISPR knockouts : Validate target specificity using gene-edited cell lines .

Basic: What analytical standards are required for regulatory compliance?

- Reference materials : USP-grade pyridine and thiophene analogs for HPLC calibration.

- Documentation : ICH Q2(R1)-validated methods for purity, identity, and potency .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced bioavailability .

Basic: What safety precautions are recommended during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloropyridines) .

Advanced: How to correlate crystallographic data with spectroscopic results?

- Overlay experiments : Compare experimental NMR shifts with computed values from X-ray-derived geometries (Mercury 4.3 software).

- Torsion angle validation : Match dihedral angles from crystallography with NOESY cross-peaks .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.